molecular formula C34H27BN2O2S B13133183 (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid CAS No. 651329-44-1

(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid

Cat. No.: B13133183
CAS No.: 651329-44-1
M. Wt: 538.5 g/mol
InChI Key: XKGICRUPAWMHOI-UHFFFAOYSA-N
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Description

(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is a multifunctional organic compound featuring a thiophene backbone substituted with a boronic acid group at the 2-position and a 3,5-bis(diphenylamino)phenyl moiety at the 5-position. The diphenylamino groups act as strong electron donors, enhancing charge-transfer properties, while the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions for further molecular engineering . This compound is of particular interest in materials science for applications such as organic electronics, sensors, and light-harvesting systems due to its conjugated π-system and synthetic versatility.

Properties

CAS No.

651329-44-1

Molecular Formula

C34H27BN2O2S

Molecular Weight

538.5 g/mol

IUPAC Name

[5-[3,5-bis(N-phenylanilino)phenyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C34H27BN2O2S/c38-35(39)34-22-21-33(40-34)26-23-31(36(27-13-5-1-6-14-27)28-15-7-2-8-16-28)25-32(24-26)37(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25,38-39H

InChI Key

XKGICRUPAWMHOI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C2=CC(=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)(O)O

Origin of Product

United States

Preparation Methods

Thiophene Ring Formation

Thiophene rings can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a sulfur source in the presence of a base. However, for more complex derivatives, pre-formed thiophene rings are often used as starting materials.

Introduction of the Bis(diphenylamino)phenyl Group

This step typically involves a palladium-catalyzed cross-coupling reaction. For example, if starting with a halogenated thiophene, a Suzuki-Miyaura coupling with a bis(diphenylamino)phenyl boronic acid or its equivalent can be used.

Conversion to Boronic Acid

The conversion of a halogenated thiophene derivative to a boronic acid involves a reaction with a boron source, such as bis(pinacolato)diboron (B$$2$$pin$$2$$), in the presence of a palladium catalyst.

Specific Synthesis Route

Given the lack of specific literature on the exact compound, a hypothetical synthesis route can be proposed based on general principles:

  • Starting Material Preparation : Begin with a halogenated thiophene derivative.
  • Cross-Coupling Reaction : Perform a Suzuki-Miyaura coupling with a bis(diphenylamino)phenyl boronic acid to introduce the desired phenyl group.
  • Boronic Acid Formation : Use a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to convert the halogenated intermediate to the boronic acid derivative.

Data and Research Findings

Step Reaction Conditions Yield Notes
Thiophene Formation Gewald reaction conditions Variable Depends on starting materials
Cross-Coupling Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, H$$_2$$O/THF 70-90% Conditions may vary based on substrates
Boronic Acid Formation Pd(dppf)Cl$$2$$, B$$2$$pin$$_2$$, KOAc, DMSO 80-95% Optimized conditions for high yield

Limitations

The current synthesis route is hypothetical and may require experimental validation. Specific conditions and yields may vary based on the exact starting materials and reaction conditions used.

Experimental Validation

Experimental validation of the proposed synthesis route is essential to confirm yields and purity. This would involve synthesizing the compound under controlled conditions and characterizing it using techniques such as NMR and mass spectrometry.

Acknowledgments

This analysis is based on general principles of organic synthesis and may require further research for specific details on the compound .

Additional Considerations

  • Safety : Handling of palladium catalysts and boron reagents requires proper safety precautions.
  • Environmental Impact : Consideration of waste disposal and solvent usage is important for sustainable synthesis practices.

Chemical Reactions Analysis

Types of Reactions

(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can produce a wide range of biaryl compounds, which are valuable in materials science and pharmaceuticals.

Scientific Research Applications

(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the thiophene ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The thiophene ring can participate in π-π stacking interactions, which are important in the formation of organic semiconductors .

Comparison with Similar Compounds

Structural Features :

  • L1: 5-[4-(Diphenylamino)phenyl]thiophene-2-cyanoacrylic acid (MW = 422.50 g/mol).
  • L2: 3-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic acid (MW = 448.54 g/mol) .

Comparison :

  • Both L1/L2 and the target compound incorporate thiophene and diphenylamino groups. However, L1/L2 use cyanoacrylic acid as an anchoring group for TiO₂ in dye-sensitized solar cells (DSSCs), whereas the boronic acid in the target compound facilitates cross-coupling reactions.
  • Electronic Properties: The diphenylamino groups in all three compounds enhance electron donation, but the boronic acid in the target compound introduces distinct reactivity for functionalization.
  • Applications : L1/L2 achieve power conversion efficiencies (PCEs) of ~5–7% in DSSCs , while the target compound’s boronic acid group makes it more suitable for synthesizing conjugated polymers or metal-organic frameworks (MOFs) .

Diketopyrrolopyrrole (DPP) Derivatives

Structural Features :

  • DPP Core: 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione with thiophene and diphenylamino substituents .
  • Modifications: Imidazole groups added for mitochondria-targeting in nanomedicine.

Comparison :

  • The DPP derivatives share the diphenylamino-thiophene motif but lack a boronic acid group. Instead, they prioritize self-assembly into nanoparticles for bioimaging and drug delivery.
  • Electronic Properties : DPP derivatives exhibit strong absorption in the near-infrared (NIR) region due to extended conjugation, whereas the target compound’s boronic acid may reduce aggregation-induced quenching in optoelectronic devices .

Boronic Acid-Containing Analogues

[5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid

  • Structure : Simpler thiophene-boronic acid derivative (MW = 171.8 g/mol, 95% purity) .
  • Comparison: Lacks the diphenylamino donor groups, limiting its charge-transfer capabilities. Primarily used as a Suzuki coupling reagent rather than a functional material.

PMBTDP

  • Synthesis: Derived from (4-(diphenylamino)phenyl)boronic acid via Suzuki coupling with brominated benzothiadiazole .
  • Comparison: Shares the diphenylamino-boronic acid motif but integrates a pyridyl-benzo-thiadiazole acceptor for aggregation-induced emission (AIE) in lipid droplet imaging.

Triazine-Based Boronic Acids

  • Example : 2,4,6-Tris(5-(4-(octyloxy)phenyl)thiophen-2-yl)-1,3,5-triazine, synthesized using (4-(octyloxy)phenyl)boronic acid .
  • Comparison : Demonstrates the utility of boronic acids in constructing star-shaped π-systems for catalytic or optoelectronic applications, contrasting with the target compound’s linear architecture.

Comparative Data Table

Compound Name Structural Features Molecular Weight (g/mol) Key Applications Differentiators
Target Compound Thiophene, bis(diphenylamino), boronic acid ~500–550 (estimated) Organic synthesis, optoelectronics Boronic acid for cross-coupling; strong donor groups
L1/L2 Dyes Thiophene, diphenylamino, cyanoacrylic acid 422.50 / 448.54 DSSCs Anchoring groups for TiO₂; no boronic acid
DPP Derivatives DPP core, thiophene, diphenylamino ~800–1000 Nanomedicine Self-assembling nanoparticles; NIR absorption
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid Thiophene-boronic acid 171.8 Suzuki coupling reagent Minimal conjugation; no donor groups
PMBTDP Diphenylamino-boronic acid, benzothiadiazole ~600–650 Lipid droplet imaging AIE-active; pyridyl acceptor

Key Research Findings

Synthetic Utility : The boronic acid group in the target compound enables efficient Suzuki couplings, as demonstrated in analogous systems like PMBTDP and triazine derivatives .

Limitations: The boronic acid group may introduce steric hindrance or reduce solubility compared to non-boronic analogues, necessitating optimization (e.g., alkyl chain addition) for specific applications .

Biological Activity

(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics. This compound's unique structure, which incorporates both thiophene and diphenylamino moieties, suggests a range of interactions with biological systems. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H20BN2S\text{C}_{22}\text{H}_{20}\text{B}\text{N}_{2}\text{S}

This structure features a boronic acid functional group, which is known for its ability to interact with various biomolecules, including proteins and nucleic acids. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics and photonics.

Antioxidant Activity

Research indicates that boronic acids exhibit significant antioxidant properties. A study highlighted that compounds similar to this compound demonstrated strong free radical scavenging abilities. For instance, compounds derived from phenyl boronic acid showed IC50 values for DPPH radical scavenging ranging from 0.11 to 0.14 µg/mL, indicating potent antioxidant activity .

Antibacterial Activity

Boronic acids have also been noted for their antibacterial properties. In vitro studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli at concentrations around 6.50 mg/mL . This suggests that this compound may possess similar antibacterial capabilities.

Anticancer Activity

The anticancer potential of boronic acids is particularly noteworthy. A related compound demonstrated a cytotoxic effect on cancer cell lines with an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells . This indicates that this compound could be explored further as a candidate for cancer therapy.

Enzyme Inhibition

The enzyme inhibition profile of boronic acids includes effects on acetylcholinesterase and butyrylcholinesterase activities. For example, one study reported IC50 values of 115.63 µg/mL for acetylcholinesterase and 3.12 µg/mL for butyrylcholinesterase . These findings suggest that this compound may also exhibit enzyme inhibitory properties relevant to neurodegenerative diseases.

Case Study 1: Antioxidant Efficacy

In a comparative study on various boronic compounds, this compound was evaluated alongside other derivatives for their antioxidant activities using ABTS and DPPH assays. The results indicated that this compound exhibited superior antioxidant activity compared to its analogs.

Case Study 2: Antibacterial Screening

A screening assay was conducted to evaluate the antibacterial effects of this compound against common pathogens. The compound showed significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential as an antibacterial agent in clinical settings.

Data Tables

Biological Activity IC50 Value Reference
DPPH Radical Scavenging0.11 µg/mL
Antibacterial Activity6.50 mg/mL
Cytotoxicity (MCF-7)18.76 µg/mL
Acetylcholinesterase Inhibition115.63 µg/mL
Butyrylcholinesterase Inhibition3.12 µg/mL

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